Citalopram alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

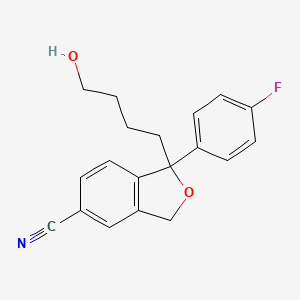

Citalopram alcohol is a member of benzenes and a nitrile.

Applications De Recherche Scientifique

Clinical Research Findings

Numerous studies have investigated the efficacy of citalopram in reducing alcohol consumption among dependent individuals. Here are some key findings:

-

Reduction in Alcohol Consumption :

- A study involving 16 alcohol-dependent individuals showed a significant decrease in daily alcoholic drinks during citalopram treatment compared to placebo (4.6 vs. 5.7 drinks per day, p = 0.01). Additionally, the percentage of days abstinent increased significantly during citalopram administration (27.7% vs. 15.5% on placebo, p < 0.01) .

- Mixed Outcomes :

- Cue-Induced Craving :

- Long-term Efficacy :

Case Studies

Case Study 1: Acute Effects on Craving

- A double-blind study assessed the acute effects of a single dose of intravenous citalopram on craving in alcohol-dependent individuals. Results indicated a significant decrease in craving levels post-administration compared to saline controls (p = 0.003), suggesting immediate benefits in craving management .

Case Study 2: Longitudinal Treatment Outcomes

- In a cohort study over 12 weeks involving psychotherapy alongside pharmacotherapy, participants receiving citalopram showed no significant improvement in drinking outcomes compared to those on placebo. The data indicated that those on citalopram spent more money on alcohol and had more drinking days than their placebo counterparts .

Summary of Findings

Analyse Des Réactions Chimiques

Pharmacodynamic Interaction Mechanisms

Citalopram inhibits serotonin reuptake, while alcohol modulates GABAergic and glutamatergic systems. Combined use may lead to:

Clinical Trial Outcomes

Contradictory results exist regarding citalopram’s efficacy in reducing alcohol consumption:

Adverse Reactions and Risks

The UK Medicines and Healthcare products Regulatory Agency (MHRA) reported 13 adverse drug reactions (ADRs) linked to citalopram-alcohol interactions (2004–2022):

| ADRs Reported | Frequency | Severity | Source |

|---|---|---|---|

| Drowsiness/Dizziness | 7 cases | Moderate | |

| Serotonin Syndrome | 2 cases | Severe | |

| Worsened Depression/Anxiety | 4 cases | Moderate to Severe |

Biochemical Pathways

-

Metabolism : Citalopram is metabolized by CYP3A4 and CYP2C19 enzymes. Alcohol does not inhibit or induce these pathways but may exacerbate hepatic strain .

-

Synaptic Effects : Citalopram’s inhibition of SERT (serotonin transporter) may counteract alcohol’s serotonin-depleting effects in the nucleus accumbens .

Contraindications and Guidelines

Propriétés

Formule moléculaire |

C19H18FNO2 |

|---|---|

Poids moléculaire |

311.3 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-1-(4-hydroxybutyl)-3H-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C19H18FNO2/c20-17-6-4-16(5-7-17)19(9-1-2-10-22)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,1-2,9-10,13H2 |

Clé InChI |

PWOQCUKWOSNQHT-UHFFFAOYSA-N |

SMILES canonique |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCCO)C3=CC=C(C=C3)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.